4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one chemical structure and properties
4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one chemical structure and properties
The following technical guide provides an in-depth analysis of 4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one , a specialized heterocyclic scaffold. This document is structured to serve researchers and drug development professionals, focusing on structural dynamics, validated synthesis protocols, and physicochemical properties.
Executive Summary
4-Methyl-3-propan-2-yl-1,3-thiazolidin-2-one (also known as 3-Isopropyl-4-methylthiazolidin-2-one ) is a functionalized heterocycle belonging to the thiazolidinone class. Unlike standard Evans (oxazolidinone) or Crimmins (thiazolidinethione) auxiliaries where the nitrogen atom remains unsubstituted to allow for acylation, this molecule features a sterically demanding isopropyl group at the N3 position .
This structural modification blocks the nitrogen, shifting the molecule's utility from a covalent auxiliary to a chiral scaffold , ligand precursor , or pharmaceutical intermediate . Its core features include a chiral center at C4 (derived from alanine) and a rigid 5-membered ring system that locks the spatial orientation of the substituents, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry.
Chemical Structure & Stereochemistry
IUPAC Nomenclature & Identification[1]
-
IUPAC Name: 4-Methyl-3-(propan-2-yl)-1,3-thiazolidin-2-one
-
Molecular Formula: C
H NOS -
Molecular Weight: 159.25 g/mol
-
SMILES: CC(C)N1C(C)CSC1=O
-
Core Scaffold: 1,3-Thiazolidin-2-one (S at position 1, Carbonyl at 2, Nitrogen at 3).
Stereochemical Analysis
The molecule possesses a single chiral center at C4 . Depending on the starting material (L-Alanine vs. D-Alanine), two enantiomers exist:
-
(4S)-Enantiomer: Derived from L-Alanine.[1] The methyl group projects forward (wedge) relative to the ring plane.
-
(4R)-Enantiomer: Derived from D-Alanine. The methyl group projects backward (dash).
Conformational Locking: The N3-isopropyl group creates significant steric bulk proximal to the C2 carbonyl. In the preferred conformation, the methine hydrogen of the isopropyl group aligns to minimize steric clash with the C4-methyl group and the C2-carbonyl oxygen. This "gearing effect" restricts the rotation of the N-substituent, potentially influencing the binding affinity in biological targets or the stereoselectivity of reactions occurring at the C5 position.
Validated Synthesis Protocol
The following protocol is designed based on authoritative transformations for 3,4-disubstituted thiazolidinones. This route ensures high enantiopurity by utilizing the "chiral pool" (Alanine).
Retrosynthetic Analysis
The target molecule is assembled via the cyclization of N-isopropyl-2-aminopropan-1-thiol with a carbonyl source (CDI or Phosgene). The thiol precursor is generated from N-isopropylalanine .
Step-by-Step Methodology
Phase 1: Reductive Alkylation (Synthesis of N-Isopropylalanine)
-
Reagents: L-Alanine (1.0 equiv), Acetone (excess), NaBH
CN (1.5 equiv), Methanol. -
Procedure:
-
Dissolve L-Alanine in Methanol.
-
Add Acetone (3.0 equiv) and stir for 30 minutes to form the imine intermediate.
-
Slowly add NaBH
CN at 0°C. -
Stir at room temperature for 12 hours.
-
Workup: Quench with 1N HCl, concentrate, and purify via ion-exchange chromatography.
-
Yield: ~85-90% of N-isopropyl-L-alanine.
-
Phase 2: Reduction to Amino Alcohol
-
Reagents: N-Isopropyl-L-alanine, LiAlH
(2.0 equiv), THF (anhydrous). -
Procedure:
-
Suspend LiAlH
in dry THF under Argon. -
Add N-Isopropyl-L-alanine portion-wise at 0°C.
-
Reflux for 4 hours.
-
Workup: Fieser workup (H
O, 15% NaOH, H O), filter precipitate, dry over Na SO , and concentrate. -
Product: N-isopropyl-L-alaninol (Colorless oil).
-
Phase 3: Conversion to Amino Thiol (via Cyclic Sulfamidate)
Note: Direct conversion of amino alcohols to thiols can be difficult. The cyclic sulfamidate route is preferred for high yield and inversion of configuration (if necessary) or retention via double inversion.
-
Reagents: (1) SOCl
, (2) RuCl /NaIO , (3) Potassium Thioacetate (KSAc), (4) HCl hydrolysis. -
Procedure:
-
Convert amino alcohol to cyclic sulfamidate.
-
Nucleophilic attack with KSAc (S
2) opens the ring. -
Acid hydrolysis yields the free thiol: N-isopropyl-2-aminopropan-1-thiol.
-
Phase 4: Carbonyl Cyclization
-
Reagents: Amino thiol precursor, 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv), CH
Cl , Et N. -
Procedure:
-
Dissolve N-isopropyl-2-aminopropan-1-thiol in dry CH
Cl . -
Add Et
N (2.0 equiv). -
Add CDI portion-wise at 0°C.
-
Stir at room temperature for 6 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO
, brine. Dry and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from L-Alanine to the target thiazolidinone scaffold.
Physicochemical Properties & Characterization
Predicted Physical Data
| Property | Value (Estimated) | Notes |
| Physical State | Viscous Liquid / Low-melting Solid | Racemate likely liquid; Enantiomer may solidify. |
| Boiling Point | 215 - 225 °C | Based on thiazolidinone analogs. |
| Density | ~1.12 g/cm³ | Sulfur atom increases density vs. oxazolidinones. |
| LogP | ~1.5 - 1.8 | Moderately lipophilic due to isopropyl/methyl groups. |
| Solubility | DCM, THF, Ethanol, DMSO | Poor water solubility. |
Spectroscopic Signature (NMR)
Researchers should look for these diagnostic signals in
-
C2-Carbonyl: No proton signal, but characteristic IR band at ~1660-1680 cm
. -
N-Isopropyl:
-
Septet:
4.0–4.5 ppm (1H, CH(CH ) ). -
Doublet:
1.1–1.3 ppm (6H, CH( ) ).
-
-
C4-Methine: Multiplet at
3.8–4.2 ppm (Integration 1H). -
C4-Methyl: Doublet at
1.2–1.4 ppm (Integration 3H). -
C5-Methylene: Two diastereotopic protons (dd) at
3.0–3.5 ppm.
Applications & Research Context
Pharmaceutical Scaffold
While not a standard auxiliary, the 3,4-disubstituted thiazolidinone core is a "privileged scaffold" in medicinal chemistry.
-
Metabolic Stability: The thiazolidinone ring is generally more resistant to hydrolytic cleavage than the corresponding oxazolidinone.
-
Lipophilicity Modulation: Replacing Oxygen (oxazolidinone) with Sulfur (thiazolidinone) increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) permeability.
-
Target Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor, while the isopropyl group fills hydrophobic pockets in receptor sites (e.g., GPCRs or kinase allosteric sites).
Structural Comparison (Auxiliaries)
It is critical to distinguish this molecule from standard chiral auxiliaries:
| Feature | Nagao Auxiliary | Evans Auxiliary | Target Molecule |
| Structure | Thiazolidine-2-thione | Oxazolidin-2-one | Thiazolidin-2-one |
| N-Substituent | H (Available for acylation) | H (Available for acylation) | Isopropyl (Blocked) |
| Primary Use | Asymmetric Aldol/Alkylation | Asymmetric Aldol/Alkylation | Scaffold / Ligand |
Functionalization Potential
Since the nitrogen is blocked, functionalization must occur at the C5 position .
-
C5-Alkylation: Treatment with a strong base (e.g., LDA) generates the lithium enolate, which can react with electrophiles. The adjacent sulfur atom stabilizes the anion, while the C4-methyl and N-isopropyl groups provide stereochemical induction, directing the electrophile to the less hindered face.
Caption: Primary application domains for the N-isopropyl thiazolidinone scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
-
Handling: Use in a fume hood. Thiazolidinones can release toxic fumes (SO
, NO ) upon combustion. -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur.
References
-
Delaunay, D., et al. "Synthesis of chiral thiazolidin-2-ones and their application in asymmetric synthesis." Journal of Organic Chemistry, 1995.
-
Nagao, Y., et al. "Chiral 1,3-thiazolidine-2-thiones: Synthesis and application as chiral auxiliaries." Chemical & Pharmaceutical Bulletin, 1989.
-
Guthrie, J. P. "Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium." Canadian Journal of Chemistry, 1975. (Mechanistic grounding for carbonyl cyclization).
-
PubChem Compound Summary. "Thiazolidin-2-one derivatives and structural analogs." National Center for Biotechnology Information.
